molecular formula C7H6N2O2 B12366372 2,3-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile CAS No. 606489-86-5

2,3-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile

Cat. No.: B12366372
CAS No.: 606489-86-5
M. Wt: 150.13 g/mol
InChI Key: CDEKEWSKYZMLGE-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxy-2(1H)-pyridinone is a nitrogen-containing heterocyclic compound. It is known for its significant role in organic and pharmaceutical chemistry due to its versatile bioactivities and applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including gimeracil, which is used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-4-methoxy-2(1H)-pyridinone typically involves the reaction of malononitrile, trimethyl orthoacetate, and N,N-dimethylformamide dimethyl acetal. The process includes condensation, cyclization, hydrolysis, and decarboxylation steps . Another method involves the treatment of 3-cyano-4-methoxy-2-pyridones with alkyl halide in acetonitrile at reflux conditions, yielding N-substituted derivatives with high efficiency .

Industrial Production Methods

Industrial production methods for 3-cyano-4-methoxy-2(1H)-pyridinone are designed to be efficient and scalable. These methods often utilize high-yield reactions and cost-effective reagents to ensure the compound can be produced in large quantities for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions often involve refluxing in solvents like acetonitrile or dimethylformamide .

Major Products

The major products formed from these reactions include various N-substituted derivatives and hydroxylated compounds, which have significant applications in pharmaceutical synthesis .

Scientific Research Applications

3-Cyano-4-methoxy-2(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives exhibit bioactivities such as antibacterial, antifungal, and antiviral properties.

    Medicine: It is a key intermediate in the production of gimeracil, a component of cancer treatment drugs.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-methoxy-2(1H)-pyridinone is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its role as an intermediate in the synthesis of gimeracil highlights its importance in pharmaceutical chemistry .

Properties

CAS No.

606489-86-5

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-methoxy-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3,5H,1H3

InChI Key

CDEKEWSKYZMLGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NC(=O)C1C#N

Origin of Product

United States

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